1-Benzyl-3,3-difluoropiperidin-4-amine
Overview
Description
1-Benzyl-3,3-difluoropiperidin-4-amine is a chemical compound with the CAS Number: 1039741-55-3. It has a molecular weight of 226.27 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H16F2N2 . The InChI Code for this compound is 1S/C12H16F2N2/c13-12(14)9-16(7-6-11(12)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9,15H2 .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The compound has a molecular weight of 226.27 .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
1-Benzyl-3,3-difluoropiperidin-4-amine and its derivatives have been the subject of various research studies due to their potential applications in synthetic and medicinal chemistry.
Synthesis of 4-Substituted 3,3-Difluoropiperidines :The synthesis of 4-substituted 3,3-difluoropiperidines has been explored for their potential as building blocks in medicinal chemistry. A method involving 1,4-addition, borane reduction, lactamization, and reduction of lactam has been developed for synthesizing these compounds, which include 4-benzyloxy-3,3-difluoropiperidine (Surmont et al., 2010).
Iron-Catalyzed Intermolecular Amination :Iron-catalyzed amination of benzylic C(sp3)-H bonds has been developed, allowing the installation of 2-aminopyridine into benzylic positions. This method selectively aminates secondary benzylic C(sp3)-H bonds over tertiary and primary benzylic C(sp3)-H bonds. Such methodologies are critical in medicinal chemistry and drug discovery (Khatua et al., 2022).
Regio- and Stereoselective Synthesis :Research has focused on the regio- and stereoselective synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines, which are synthesized by aminating 1-benzyl-3,4-epoxypiperidines. These methods ensure regio- and stereoselectivity, vital for precise molecular construction in drug development (Veselov et al., 2009).
Applications in Organic Synthesis and Materials Science
This compound derivatives also find applications in broader areas of organic synthesis and materials science.
NAD(P)+–NAD(P)H Model Studies :Studies have been conducted on the reduction mechanism of 1-benzyl-3-carbamoylpyridinium ion into 1-benzyl-1,4-dihydronicotinamide in aqueous solutions. Such studies contribute to understanding key organic reactions and mechanisms in biochemistry (Ohno et al., 1984).
Copper-Catalyzed Stereospecific C–S Coupling :Research on copper-catalyzed stereospecific C–S coupling reactions of thiols with enantioenriched tertiary benzylic amines has been explored. This process is significant for synthesizing highly enantiopure benzylic compounds, crucial in pharmaceuticals and materials science (Jiang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-3,3-difluoropiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)9-16(7-6-11(12)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGYDHWSKUCHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250091 | |
Record name | 3,3-Difluoro-1-(phenylmethyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039741-55-3 | |
Record name | 3,3-Difluoro-1-(phenylmethyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1039741-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Difluoro-1-(phenylmethyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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